1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Overview
Description
This compound is a complex organic molecule with the molecular formula C24H20Cl2N2O3S.HNO3 . It is also known as Fenticonazole Sulfone Nitrate . The molecule contains a variety of functional groups, including an imidazole ring, a benzenesulfinyl group, and a dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzenesulfinyl group and a dichlorophenyl group .Scientific Research Applications
Synthesis and Structural Analysis
- Oxidative Cyclization : This compound has been involved in the synthesis of benzocarbazoloquinones via oxidative cyclization, highlighting its utility in complex organic synthesis processes (Rajeswaran & Srinivasan, 1994).
- Crystal Structure Studies : Its related compounds have been synthesized and their crystal structures studied, which is crucial for understanding the properties and potential applications of these molecules (Yeong et al., 2018).
Chemical Properties and Reactions
- Antioxidant Properties : A series of structurally diverse derivatives of this compound was synthesized and screened for their antioxidant properties, indicating its potential role in developing new antioxidant agents (Naik et al., 2012).
- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial activity, suggesting its applicability in developing new antimicrobial agents (Khanage et al., 2020).
Catalytic and Synthetic Applications
- Green Synthesis : Research has shown that derivatives of this compound can be synthesized using eco-friendly methods, contributing to sustainable chemistry practices (Warekar et al., 2016).
- Catalytic Activity : Studies have demonstrated the catalytic activity of related compounds, particularly in hydrogen production from formic acid, highlighting its potential in catalysis and energy production (Patra et al., 2021).
Future Directions
properties
IUPAC Name |
1-[2-[[4-(benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)30-16-18-6-9-21(10-7-18)31(29)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJZZBIHFPHLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747786 | |
Record name | Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenticonazole Impurity B Nitrate | |
CAS RN |
80639-95-8 | |
Record name | Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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